molecular formula C6H6N2S B173614 3-Methyl-1h-thieno[3,2-c]pyrazole CAS No. 13834-53-2

3-Methyl-1h-thieno[3,2-c]pyrazole

Cat. No.: B173614
CAS No.: 13834-53-2
M. Wt: 138.19 g/mol
InChI Key: WLMHGAAVBSYFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3-Methyl-1h-thieno[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for developing potent inhibitors of clinically significant kinases. Its well-defined geometry and hydrogen-bonding capability allow it to effectively target the ATP-binding site of various enzymes, making it a focal point for innovative drug discovery programs. Research highlights its significant role in oncology, where derivatives have been optimized into potent Aurora kinase inhibitors, demonstrating favorable antitumor activity in vitro and efficacy in xenograft tumor models . This positions the scaffold as a promising starting point for novel anti-mitotic cancer therapeutics. Beyond oncology, this chemotype has shown considerable promise in neuroscience research. Recent studies have detailed its application in developing highly potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors, with certain derivatives exhibiting IC50 values in the low nanomolar range . These inhibitors are valuable tools for investigating the pathology of Alzheimer's disease, as they have been shown to reduce tau hyperphosphorylation, promote neurite outgrowth, and modulate neuroinflammation pathways in cellular models . The scaffold's adaptability for structure-activity relationship (SAR) studies enables fine-tuning of potency and kinase selectivity, underscoring its broad utility in probing complex biological mechanisms. This compound is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-thieno[3,2-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-6-5(8-7-4)2-3-9-6/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHGAAVBSYFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of the 3 Methyl 1h Thieno 3,2 C Pyrazole Scaffold

Functionalization at the Pyrazole (B372694) Nitrogen Atom

The presence of a reactive NH group in the pyrazole ring of 3-methyl-1H-thieno[3,2-c]pyrazole provides a straightforward handle for various functionalization reactions. These modifications are pivotal in modulating the physicochemical properties and biological activities of the resulting derivatives.

N-alkylation is a common strategy to introduce diverse alkyl groups onto the pyrazole nitrogen. This is typically achieved by treating the parent scaffold with alkyl halides in the presence of a base. The regioselectivity of this reaction can be influenced by the steric and electronic nature of both the pyrazole and the alkylating agent. mdpi.comsemanticscholar.org For instance, the reaction of a similar unsymmetrical pyrazole, 3-methyl-5-phenyl-1H-pyrazole, with phenethyl trichloroacetimidate (B1259523) resulted in a mixture of two regioisomers, with the major product being sterically controlled. mdpi.com

N-arylation introduces aromatic moieties, which can be crucial for establishing key interactions with biological targets. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation, allowing for the formation of C-N bonds between the pyrazole nitrogen and various aryl halides. rsc.org

N-acylation, achieved through the reaction with acyl chlorides or anhydrides, leads to the formation of N-acylthienopyrazoles. This functionalization can influence the electronic properties of the pyrazole ring and introduce new hydrogen bonding capabilities. rsc.orgresearchgate.net

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)1-Alkyl-3-methyl-1H-thieno[3,2-c]pyrazole
N-ArylationAryl halide, Palladium catalyst, Ligand, Base1-Aryl-3-methyl-1H-thieno[3,2-c]pyrazole
N-AcylationAcyl chloride or Anhydride, Base (optional)1-Acyl-3-methyl-1H-thieno[3,2-c]pyrazole

Strategic Modification of the Thiophene (B33073) Ring

The thiophene ring of the this compound scaffold is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly impact the molecule's properties.

A notable example of thiophene ring functionalization is the regioselective C6-arylation of 3-aryl-1-methyl-1H-thieno[3,2-c]pyrazoles with aryl iodides. This transformation is achieved using a palladium acetate (B1210297) catalyst in the presence of silver triflate as an oxidant and trifluoroacetic acid in dimethylacetamide. Importantly, only the C6-arylated product is isolated, demonstrating high regioselectivity. researchgate.netresearchgate.net

Halogenation of the thiophene ring can be accomplished using various halogenating agents. For instance, bromination can be achieved using N-bromosuccinimide (NBS). The position of halogenation on the thiophene ring is influenced by the directing effects of the fused pyrazole ring and the methyl group. cas.orgbeilstein-archives.org

Nitration of the thiophene ring introduces a nitro group, a versatile functional group that can be further transformed. Direct nitration of five-membered heterocycles can be achieved using nitric acid in combination with trifluoroacetic anhydride. semanticscholar.orgresearchgate.netnih.gov

Reaction TypeReagents and ConditionsProduct Type
C6-ArylationAryl iodide, Pd(OAc)2, AgOTf, TFA, DMA6-Aryl-3-methyl-1H-thieno[3,2-c]pyrazole
HalogenationN-Halosuccinimide (e.g., NBS)Halo-3-methyl-1H-thieno[3,2-c]pyrazole
NitrationHNO3, (CF3CO)2ONitro-3-methyl-1H-thieno[3,2-c]pyrazole

Construction of Fused Polycyclic Systems

The inherent functionality of the this compound scaffold makes it a valuable building block for the synthesis of more complex, fused polycyclic systems. These extended heterocyclic frameworks often exhibit unique biological activities.

Pyrazolothienopyrimidines and their Synthesis

Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidines represent a class of fused heterocycles with significant therapeutic potential. The synthesis of these compounds can be achieved by constructing the pyrimidine (B1678525) ring onto a pre-functionalized thienopyrazole core. For example, starting from a substituted thieno[3,2-c]pyrazole with an amino group and a cyano group on the thiophene ring, cyclization with appropriate reagents can yield the desired pyrazolothienopyrimidine. researchgate.net

Pyrazolothienotriazines and their Synthesis

The fusion of a triazine ring to the thienopyrazole scaffold gives rise to pyrazolothienotriazines, a class of compounds with diverse pharmacological applications. The synthesis of pyrazolo[4,3-e] semanticscholar.orgresearchgate.netbeilstein-archives.orgtriazines can be accomplished through the reaction of 5-acyl-1,2,4-triazines with phenylhydrazines, leading to a cyclization that forms the pyrazole ring fused to the triazine. researchgate.net While this example builds the pyrazole onto a triazine, the reverse approach, building the triazine onto the thienopyrazole, is also a viable synthetic strategy.

Other Heteroannulated Analogs

The versatility of the this compound scaffold extends to the synthesis of a variety of other fused heterocyclic systems. For instance, thieno[2',3':4,5]pyrimido[2,1-c] semanticscholar.orgresearchgate.netbeilstein-archives.orgtriazoles and pyrazolylthieno[2,3-d][4,5-d']dipyrimidines have been synthesized from 5-amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines, which are derivatives of the thienopyrimidine system. rsc.org This highlights the potential of appropriately substituted thienopyrazoles to serve as precursors for a wide array of complex heterocyclic structures.

Nucleophilic Substitution Reactions

While the thiophene and pyrazole rings are generally more susceptible to electrophilic attack, the introduction of electron-withdrawing groups or the presence of a leaving group can facilitate nucleophilic substitution reactions. These reactions provide a pathway to introduce a different set of functional groups compared to electrophilic substitutions.

For instance, if a halogen atom is introduced onto the thiophene ring, it can potentially be displaced by various nucleophiles. Such reactions would proceed via a nucleophilic aromatic substitution mechanism, the feasibility of which would depend on the position of the halogen and the nature of the nucleophile. While specific examples starting directly from a halogenated this compound are not extensively documented, the general principles of nucleophilic substitution on halogenated thiophenes and pyrazoles are well-established. researchgate.net

The reactivity of the this compound scaffold towards nucleophiles is generally low. However, derivatization of the scaffold, for example by introducing a good leaving group, can open up avenues for nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on the Thienopyrazole Nucleus

The thieno[3,2-c]pyrazole ring system, a fused heterocycle, possesses a unique electronic landscape that dictates its reactivity towards electrophiles. The bicyclic structure consists of an electron-rich thiophene ring fused to a relatively electron-deficient pyrazole ring. This electronic disparity generally directs electrophilic aromatic substitution reactions to the thiophene moiety. The substitution pattern is further influenced by the directing effects of the substituents on the ring and the specific reaction conditions employed. For the this compound scaffold, electrophilic attack is anticipated to occur preferentially at the available positions on the thiophene ring, namely the C5 and C6 positions.

In pyrazole chemistry, electrophilic substitution typically occurs at the C4 position. globalresearchonline.net However, in the fused thieno[3,2-c]pyrazole system, this position is part of the ring junction. Consequently, the thiophene ring becomes the primary site for such reactions.

Halogenation

Halogenation of the thieno[3,2-c]pyrazole nucleus has been documented, with substitution occurring on the thiophene ring. Specifically, the synthesis of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine has been reported, which serves as a precursor for more complex derivatives. semanticscholar.org This indicates that direct bromination of the thieno[3,2-c]pyrazole core at the 5-position is a feasible transformation. While specific conditions for the bromination of this compound are not detailed in the available literature, analogous reactions on thiophene and its derivatives typically employ reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a halogenated solvent.

Nitration

Direct nitration of five-membered heterocycles such as pyrazoles is a known transformation, often utilizing nitrating agents like nitric acid in trifluoroacetic anhydride. researchgate.net For the this compound scaffold, it is expected that nitration would proceed on the more activated thiophene ring. The precise regioselectivity between the C5 and C6 positions would likely be influenced by the reaction conditions and the steric hindrance imposed by the methyl group at C3.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction of pyrazoles with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) typically results in formylation at the C4 position. rsc.orgscispace.commdpi.com In the context of the this compound system, this reactivity would translate to formylation on the thiophene ring, likely at the C5 or C6 position, to yield the corresponding thieno[3,2-c]pyrazole-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the introduction of acyl groups onto aromatic rings. While specific examples of Friedel-Crafts acylation on the this compound nucleus are not readily found in the literature, the general principles of this reaction suggest that it would be a viable method for the derivatization of this scaffold. The reaction would be expected to occur on the electron-rich thiophene ring, leading to the formation of acyl-substituted thieno[3,2-c]pyrazoles.

The following table summarizes the expected electrophilic aromatic substitution reactions on the this compound nucleus based on established reactivity patterns of related heterocyclic systems.

Reaction TypeReagent(s)Expected Product(s)Position of Substitution
BrominationN-Bromosuccinimide (NBS)5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazoleC5
NitrationHNO₃ / (CF₃CO)₂O5-Nitro-3-methyl-1H-thieno[3,2-c]pyrazole and/or 6-Nitro-3-methyl-1H-thieno[3,2-c]pyrazoleC5 and/or C6
Vilsmeier-Haack FormylationPOCl₃ / DMF5-Formyl-3-methyl-1H-thieno[3,2-c]pyrazole and/or 6-Formyl-3-methyl-1H-thieno[3,2-c]pyrazoleC5 and/or C6
Friedel-Crafts AcylationRCOCl / AlCl₃5-Acyl-3-methyl-1H-thieno[3,2-c]pyrazole and/or 6-Acyl-3-methyl-1H-thieno[3,2-c]pyrazoleC5 and/or C6

Advanced Spectroscopic Characterization Techniques for 3 Methyl 1h Thieno 3,2 C Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Methyl-1H-thieno[3,2-c]pyrazole, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the methyl group protons and the aromatic protons on the thiophene (B33073) and pyrazole (B372694) rings.

Based on the analysis of derivatives, the methyl protons at the C3 position are anticipated to appear as a sharp singlet in the upfield region of the spectrum. For instance, in 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile, the methyl protons present as a singlet at approximately δ 2.689 ppm. arkat-usa.org The protons on the thiophene ring would likely appear as doublets, characteristic of vicinal coupling in a five-membered heterocyclic system. The NH proton of the pyrazole ring is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. In a related derivative, this NH proton was observed at a significantly downfield shift of δ 13.72 ppm. arkat-usa.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CH₃~2.7Singlet
Thiophene-H~7.0 - 7.5Doublet
Thiophene-H~7.0 - 7.5Doublet
NHVariable (likely >10)Broad Singlet

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the thiophene ring, and the carbons of the pyrazole ring.

In the derivative 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile, the methyl carbon appears at δ 14.6 ppm. arkat-usa.org The aromatic carbons of the fused ring system are expected to resonate in the range of δ 105-145 ppm. arkat-usa.org The precise chemical shifts would be influenced by the electronic environment of each carbon atom within the heterocyclic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₃~14-15
Thiophene & Pyrazole Carbons~105 - 145

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the fused ring system, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between vicinally coupled protons. For this compound, COSY would show a cross-peak between the two protons on the thiophene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons of the thiophene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying the connectivity between different parts of the molecule. For instance, correlations would be expected between the methyl protons and the C3 and adjacent quaternary carbons of the pyrazole ring. Correlations between the thiophene protons and the carbons of the pyrazole ring would confirm the fusion of the two heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

For a related derivative, 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile, characteristic IR bands were observed for the N-H stretching of the amino group (3420-3305 cm⁻¹), the C≡N stretch (2234 cm⁻¹), and the C=N stretch (1645 cm⁻¹). arkat-usa.org For the parent compound, the most prominent features would be the N-H stretching vibration of the pyrazole ring, typically appearing as a broad band in the region of 3100-3400 cm⁻¹, and C-H stretching vibrations of the methyl group and the aromatic rings around 2900-3100 cm⁻¹. Fingerprint region absorptions below 1600 cm⁻¹ would correspond to C=C and C=N stretching vibrations within the fused aromatic rings and C-S stretching of the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (pyrazole)~3100 - 3400 (broad)
C-H Stretch (aromatic)~3000 - 3100
C-H Stretch (methyl)~2850 - 2960
C=C / C=N Stretch~1400 - 1600
C-S Stretch~600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₆H₆N₂S), the expected molecular weight is approximately 138.19 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would provide further structural confirmation. For example, the mass spectrum of 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile shows a molecular ion peak at m/z 178. arkat-usa.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The theoretical elemental composition of this compound (C₆H₆N₂S) would be calculated and compared with the experimentally determined values. A close agreement between the calculated and found values would provide strong evidence for the purity and correct elemental composition of the synthesized compound.

For instance, the elemental analysis of 5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile (C₇H₆N₄S) showed calculated values of C, 47.18%; H, 3.39%; N, 31.44%; S, 17.99%, which were in close agreement with the found values of C, 46.95%; H, 3.19%; N, 31.23%; S, 17.75%. arkat-usa.org

Table 4: Calculated Elemental Composition of this compound (C₆H₆N₂S)

ElementPercentage (%)
Carbon (C)52.15
Hydrogen (H)4.38
Nitrogen (N)20.27
Sulfur (S)23.20

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions within the crystal lattice. For the thieno[3,2-c]pyrazole scaffold and its derivatives, X-ray crystallography has been instrumental in confirming molecular structures, establishing stereochemistry, and understanding the supramolecular architecture.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision, leading to a complete and unambiguous structural determination.

A representative example is the crystal structure of a substituted pyrazole derivative, which showcases the type of detailed structural information that can be obtained. For instance, in the crystal structure of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, the analysis revealed a monoclinic crystal system with a C2/c space group. tandfonline.com Such studies provide precise measurements of bond lengths and angles within the pyrazole and thiophene rings, as well as the dihedral angles between these rings.

The crystallographic data for these and other related compounds are often deposited in the Cambridge Crystallographic Data Centre (CCDC), where they are assigned a unique deposition number and made available to the scientific community. mdpi.com

The detailed findings from X-ray crystallographic studies are typically presented in comprehensive tables. Below are illustrative data tables based on published structures of related pyrazole derivatives.

Table 1: Crystal Data and Structure Refinement for a Representative Pyrazole Derivative

ParameterValue
Empirical FormulaC₁₉H₁₉N₅O
Formula Weight345.40
Temperature (K)100
Wavelength (Å)0.71073
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.8865(6)
b (Å)12.6289(7)
c (Å)13.5579(7)
α (°)74.552(2)
β (°)83.174(2)
γ (°)62.534(2)
Volume (ų)1740.56(16)
Z4
Density (calculated) (Mg/m³)1.317
Absorption Coefficient (mm⁻¹)0.086
F(000)728
Final R indices [I>2σ(I)]R₁ = 0.0610, wR₂ = 0.1713
R indices (all data)R₁ = 0.0875, wR₂ = 0.1874

Data adapted from a representative pyrazole derivative crystal structure. researchgate.net

Table 2: Selected Bond Lengths for a Representative Pyrazole Derivative

BondLength (Å)
N1-N21.375(3)
N2-C31.332(3)
C3-C41.423(4)
C4-C51.385(4)
C5-N11.361(3)
C3-C61.478(4)
C6-O11.231(3)
C6-N31.352(3)

Data adapted from a representative pyrazole derivative crystal structure. researchgate.net

Table 3: Selected Bond Angles for a Representative Pyrazole Derivative

AngleDegree (°)
C5-N1-N2112.2(2)
C3-N2-N1105.3(2)
N2-C3-C4111.8(2)
C5-C4-C3104.4(2)
N1-C5-C4106.3(2)
N2-C3-C6120.9(2)
C4-C3-C6127.3(2)
O1-C6-N3123.4(3)

Data adapted from a representative pyrazole derivative crystal structure. researchgate.net

These data tables provide a quantitative description of the molecular geometry. The bond lengths and angles can be compared to standard values to identify any unusual structural features, such as bond strain or elongation due to electronic effects. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, observed in the crystal packing provides critical information for understanding the solid-state properties of the material and can be invaluable in the design of new materials with specific properties. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of Thienopyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a popular and versatile method for predicting a wide range of molecular properties with reasonable accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable, structure. For thienopyrazole systems, DFT calculations are employed to determine the optimal bond lengths, bond angles, and dihedral angles. cu.edu.eg This process is crucial for understanding the three-dimensional shape of the molecule.

Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For flexible molecules, identifying the various low-energy conformations is important, as these different shapes can exhibit distinct biological activities. For instance, conformational analyses have been performed on piperazinylacylaminodimethylthiophene compounds, which are related to thienopyrazoles, to understand their structure. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Energy Gap and Spatial Characteristics)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key concepts in molecular orbital theory. dalalinstitute.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. wuxiapptec.com

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The spatial distribution of these frontier orbitals also provides valuable information, indicating the likely sites for electrophilic and nucleophilic attack. wuxiapptec.com For example, in some thienopyrazole derivatives, the HOMO and LUMO orbitals are localized around the core of the molecule's backbone. nih.gov Theoretical calculations have shown that the HOMO-LUMO gap for some thienopyrazole systems can be around 4.21 eV. vulcanchem.com

Calculated Orbital Properties of a Thienopyrazole System
ParameterValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap4.21 eV vulcanchem.com

Atomic Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule determines its electrostatic potential, which in turn governs how it interacts with other molecules. DFT calculations can be used to determine the partial atomic charges on each atom in the 3-Methyl-1h-thieno[3,2-c]pyrazole molecule. This information helps in identifying electron-rich and electron-poor regions.

Molecular electrostatic potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. unibo.it These maps are useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding. For example, in some pyrazole (B372694) derivatives, the charge distribution and reactive sites have been analyzed using electrostatic potential maps and Mulliken charges. researchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. researchgate.net

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net These simulations can also provide a score that estimates the binding affinity between the ligand and the protein. For instance, molecular docking studies on thienopyrazole derivatives have been used to elucidate potential binding interactions with various insect target proteins and the kinesin spindle protein Eg5. researchgate.net In some cases, these studies have shown that thienopyrazole derivatives can bind to allosteric sites on proteins, meaning they bind to a site other than the active site, which can modulate the protein's activity. nih.govnih.gov

Example Docking Scores for Thienopyrazole Derivatives
CompoundTarget ProteinDocking Score (kcal/mol)Reference
Thienopyrazole derivative 4aLanosterol 14α-demethylase-8.715 researchgate.net
Thienopyrazole derivativeKinesin spindle protein Eg5 (1Q0B)> 8 researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netijbiotech.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and stability of a molecule like this compound. nih.govresearchgate.net These simulations can reveal how the molecule flexes, and changes shape in different environments. acs.orgnih.gov For example, MD simulations have been used to confirm the stability of a complex between a thienopyrazole derivative and a protein, supported by analyses of root-mean-square deviation (RMSD) and flexibility. researchgate.net Such simulations are valuable for understanding how a ligand might adapt its conformation upon binding to a protein and for assessing the stability of the resulting complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. ej-chem.orgddg-pharmfac.net These computational and theoretical investigations aim to identify the key structural features of a molecule that are responsible for its biological activity. ddg-pharmfac.net For thienopyrazole systems, including this compound, these studies have been instrumental in optimizing their potency and selectivity for various biological targets. researchgate.netresearchgate.net

Elucidation of Structural Determinants for Modulated Biological Activity

The biological activity of thienopyrazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic core. SAR studies have been crucial in identifying the structural requirements for activities such as kinase inhibition and anticancer effects. nih.govmdpi.com

A notable example involves a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives developed as potent inhibitors of Aurora kinases, a family of enzymes implicated in cancer. nih.govdundee.ac.ukresearchgate.net Initial screening identified the thieno[3,2-c]pyrazole scaffold as a promising starting point. Subsequent SAR studies focused on modifications at the 3-amino and 5-carboxy positions to enhance potency and selectivity. nih.govresearchgate.net

The exploration of the 3-amino position revealed that acylation with a benzoyl group was favorable for activity. Further optimization of the benzoyl moiety showed that substitution at the para-position was well-tolerated. For instance, introducing a morpholine (B109124) ring at this position led to compounds with significant inhibitory activity. nih.gov

At the 5-position, the presence of a carboxylic acid amide was found to be critical. The nature of the amine substituent on the amide played a key role in modulating the compound's antiproliferative activity. The SAR exploration led to the discovery of a highly potent derivative, where the amide was formed with (S)-1-phenyl-2-pyrrolidin-1-yl-ethylamine. This compound demonstrated low nanomolar inhibitory activity against cancer cell proliferation. nih.gov

The following table summarizes the preliminary SAR findings for 3-amino-1H-thieno[3,2-c]pyrazole derivatives as Aurora kinase inhibitors.

Compound R1 (at 3-amino position) R2 (at 5-carboxamide position) Aurora-A IC50 (µM) HCT-116 Proliferation IC50 (µM)
Lead Compound HOH> 10> 10
Derivative A 4-morpholin-4-yl-benzoylOH0.151.2
Derivative B 4-morpholin-4-yl-benzoylNH-((S)-1-phenyl-ethyl)0.0120.045
Optimized Compound (38) 4-morpholin-4-yl-benzoylNH-((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl)0.0040.015

Data synthesized from preliminary SAR studies on Aurora kinase inhibitors. nih.govresearchgate.net

In another study focusing on thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives as estrogen receptor (ER) inhibitors for breast cancer, molecular docking studies guided the synthesis and SAR exploration. nih.gov The results indicated that the substituent on the carboxamide at the 3-position was a key determinant of antiproliferative activity against the ER-positive MCF-7 cell line. Compound 6a from this series, the structure of which was not fully detailed in the abstract, showed the most potent activity. nih.gov

Furthermore, the broader class of thienopyrazoles has been investigated for various other biological activities, where the substitution pattern dictates the therapeutic potential. For instance, thienopyrazoles have been identified as allosteric modulators of the retinoic acid-related orphan receptor gamma t (RORγt), an important target for autoimmune diseases. nih.gov In this context, a comprehensive SAR study was performed around the thienopyrazole scaffold, leading to the identification of a potent inverse agonist. nih.gov The study highlighted that even small changes to the central heteroaromatic core could significantly impact binding and activity. nih.gov

Computational approaches, such as 2D and 3D-QSAR analyses, have also been applied to pyrazole derivatives to build predictive models for their biological activities, including acetylcholinesterase inhibition. shd-pub.org.rs These models use molecular descriptors to correlate the chemical structure with activity, providing insights for the design of new and more potent analogs. shd-pub.org.rssemanticscholar.org For thienopyrazole systems, these computational methods help to rationalize the observed SAR and guide the synthesis of next-generation compounds with improved biological profiles. researchgate.net

Biological and Pharmacological Research Applications of Thienopyrazole Derivatives in Vitro Studies

In Vitro Anticancer Activities and Mechanistic Investigations

Thieno[3,2-c]pyrazole derivatives have been identified as a pharmacologically significant scaffold, with numerous in vitro studies highlighting their potential as anticancer agents. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These laboratory-based investigations have been crucial in mapping out the cytotoxic effects of these compounds against various human cancer cell lines, their ability to inhibit key kinases, their interference with the cell cycle, their disruption of crucial cellular structures, and their capacity to induce programmed cell death.

Cytotoxicity Screening against Human Cancer Cell Lines (e.g., MCF-7, HL-60)

The initial step in evaluating the anticancer potential of thieno[3,2-c]pyrazole derivatives involves in vitro cytotoxicity screening against a variety of human cancer cell lines. These assays determine the concentration of a compound required to induce cell death in a specific cell line.

A novel thieno[2,3-c]pyrazole derivative, Tpz-1, demonstrated potent and selective cytotoxic effects, inducing cell death at low micromolar concentrations (0.19 µM to 2.99 µM) across a panel of 17 human cancer cell lines, including the human promyelocytic leukemia cell line (HL-60). nih.govresearchgate.net Another study highlighted a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives that showed low nanomolar inhibitory activity in an anti-proliferation assay using the HCT-116 cell line and were also effective in the HL-60 xenograft tumor model. nih.gov Furthermore, pyrazolo[3,4-c]pyrazole (B14755706) derivatives have been evaluated for their in vitro cytotoxicity against the human breast cancer cell line MCF-7. mdpi.com The cytotoxic properties of various pyrazole (B372694) derivatives have been tested on both P815 (murin mastocytoma) and Hep (human laryngeal carcinoma) cell lines, with some compounds showing more pronounced cytotoxicity against the Hep cell line. researchgate.net A novel pyrazole derivative, PTA-1, was identified as highly cytotoxic against a panel of different cancer cell lines, with the least sensitive being the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Table 1: Cytotoxicity of Selected Thienopyrazole Derivatives in Human Cancer Cell Lines

Compound/Derivative Cell Line(s) IC50/CC50 Values Reference(s)
Thieno[2,3-c]pyrazole derivative (Tpz-1) HL-60 and 16 other human cancer cell lines 0.19 µM to 2.99 µM nih.govresearchgate.net
3-Amino-1H-thieno[3,2-c]pyrazole derivatives HCT-116, HL-60 Low nanomolar inhibitory activity nih.gov
Pyrazolo[3,4-c]pyrazole derivatives MCF-7 Exhibited dose-dependent inhibition mdpi.com
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline Hep, P815 IC50: 3.25 µg/mL (Hep), 17.82 µg/mL (P815) researchgate.net

Kinase Inhibitory Activities (e.g., Aurora Kinases, p38, CREB, Akt, STAT3, Fgr, Hck, ERK 1/2) (In Vitro)

Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Thieno[3,2-c]pyrazole derivatives have demonstrated inhibitory activity against several key kinases.

A notable thieno[2,3-c]pyrazole derivative, Tpz-1, was found to interfere with signaling pathways by reducing the phosphorylation of p38, CREB, Akt, and STAT3 kinases, while inducing the hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases. nih.govresearchgate.netnih.govresearchgate.netmdpi.com A series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives were identified as potent inhibitors of Aurora kinases. nih.govresearchgate.net Specifically, these compounds were shown to inhibit both the Aurora-A enzyme and cell proliferation in the HCT-116 cell line. researchgate.net

Table 2: Kinase Inhibitory Profile of Selected Thienopyrazole Derivatives

Compound/Derivative Target Kinase(s) Effect Reference(s)
Thieno[2,3-c]pyrazole derivative (Tpz-1) p38, CREB, Akt, STAT3 Reduced phosphorylation nih.govresearchgate.netnih.govresearchgate.netmdpi.com
Thieno[2,3-c]pyrazole derivative (Tpz-1) Fgr, Hck, ERK 1/2 Induced hyperphosphorylation nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Interference with Cell Cycle Progression (In Vitro)

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several thieno[3,2-c]pyrazole derivatives have been shown to interfere with cell cycle progression, often leading to cell cycle arrest at specific phases.

The thieno[2,3-c]pyrazole derivative Tpz-1 was found to interfere with cell cycle progression in HL-60 cells, causing an increase in the sub-G0-G1 population, indicative of DNA fragmentation, and a concurrent loss of cells in the G2-M phase. nih.govresearchgate.netnih.govresearchgate.net Similarly, a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives, acting as Aurora kinase inhibitors, were shown to block the cell cycle in the HCT-116 cell line. nih.govresearchgate.net Another pyrazole derivative, compound 6, was observed to increase the percentage of HL-60 cells in the G2/M phase from 11.05% to 39.22%. semanticscholar.org

Disruption of Microtubules and Mitotic Spindle Formation (In Vitro)

Microtubules are dynamic protein filaments that form the mitotic spindle, a structure essential for chromosome segregation during cell division. The disruption of microtubule dynamics is a well-established anticancer strategy.

In vitro studies have shown that the thieno[2,3-c]pyrazole derivative Tpz-1 disrupts microtubules and mitotic spindle formation. nih.govresearchgate.netnih.govresearchgate.net This disruption of the cytoskeleton is a key mechanism contributing to its cytotoxic effects. The inhibition of tubulin polymerization is a known mechanism of action for some pyrazole derivatives, leading to a G2/M phase cell cycle arrest. mdpi.com

Induction of Apoptosis and Programmed Cell Death Pathways (In Vitro)

Apoptosis is a form of programmed cell death that plays a critical role in eliminating cancerous cells. Many anticancer agents function by inducing apoptosis.

The thieno[2,3-c]pyrazole derivative Tpz-1 has been shown to induce apoptosis in HL-60 cells, as evidenced by the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7. nih.govresearchgate.netmdpi.com Pyrazolo[4,3-c]pyridine-4-one (PP-4-one) was found to induce apoptosis in glioma cells through caspase activation. semanticscholar.org Other pyrazole derivatives have also been reported to induce apoptosis in various cancer cell lines, such as MDA-MB-468 triple-negative breast cancer cells, through the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.org

In Vitro Antimicrobial Activities

In addition to their anticancer properties, thieno[3,2-c]pyrazole derivatives have also been investigated for their antimicrobial potential. The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.

A study on novel pyrazole derivatives showed that some compounds exhibited significant antimicrobial activity. tsijournals.com For example, one derivative displayed antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and another showed potent antifungal activity. tsijournals.com Another report indicated that thieno[3,2-c]pyrazoles have been identified as a new class of bacterial cell wall biosynthesis inhibitors and have shown activity against various strains of fungi and bacteria. researchgate.net A series of thieno[2,3-b]thiophene (B1266192) derivatives, which share a similar thiophene (B33073) core, also demonstrated significant in vitro antimicrobial potential against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi like Geotricum candidum and Syncephalastrum racemosum. mdpi.com Furthermore, a series of synthesized pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, and thieno[3,2-c]pyrazole derivatives showed good antimicrobial activity against Escherichia coli, Bacillus megaterium, Bacillus subtilis, Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Selected Thienopyrazole and Related Derivatives

Compound Series Tested Microorganisms Observed Activity Reference(s)
Pyrazole derivatives Staphylococcus aureus, Bacillus subtilis, Fungi Antibacterial and antifungal activity tsijournals.com
Thieno[3,2-c]pyrazoles Bacteria, Fungi Bacterial cell wall biosynthesis inhibitors, antimicrobial agents researchgate.net
Thieno[2,3-b]thiophene derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Geotricum candidum, Syncephalastrum racemosum Potent antimicrobial activity mdpi.com

Antibacterial Efficacy Studies

Thienopyrazole and its related derivatives, such as thieno[2,3-d]pyrimidinediones, have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Certain synthesized thieno[2,3-d]pyrimidinedione compounds have shown potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L. japsonline.commdpi.com One of these compounds also displayed moderate activity against Gram-negative strains, with MIC values between 16 and 32 mg/L. japsonline.commdpi.com

In other studies, a series of thieno[2,3-b]thiophene derivatives containing a bis-cyanopyrazole moiety were synthesized and evaluated. researchgate.net One particular derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), was found to be equipotent to the standard drug Penicillin G against Staphylococcus aureus. researchgate.net Furthermore, it showed greater potency than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The pyrazole-4-carboxamide derivatives have also been tested, with some compounds showing good antibacterial activity against both Gram-positive and Gram-negative pathogens. japsonline.com

Table 1: In Vitro Antibacterial Activity of Selected Thienopyrazole Derivatives


Derivative TypeBacterial StrainActivity/PotencyReference
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VREMIC: 2–16 mg/L[3, 27]
Thieno[2,3-d]pyrimidinedionesGram-negative strainsMIC: 16–32 mg/L[3, 27]
5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)Staphylococcus aureusEquipotent to Penicillin G
5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)Pseudomonas aeruginosaMore potent than Streptomycin
5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile)Escherichia coliMore potent than Streptomycin

Antifungal Efficacy Studies (e.g., against Cercospora arachidicola, Rhizoctonia cerealis)

The antifungal potential of thienopyrazole derivatives has been a significant area of investigation. Certain novel pyrazole amide derivatives have exhibited significant in vitro fungicidal activities, particularly against Cercospora arachidicola and Rhizoctonia cerealis at a concentration of 50 μg/mL, with efficacy comparable to the commercial fungicide Triadimefon. sioc-journal.cn Additionally, some 4-acyl-3-amino-1,2,4-triazole-thioether derivatives containing a natural pinene structure have shown good inhibitory activity against Cercospora arachidicola, outperforming the control fungicide chlorothalonil. tandfonline.com

Research into pyrazole-thiazole carboxamides has also yielded promising results. Several compounds in this class demonstrated excellent in vitro activity against Rhizoctonia cerealis, with EC50 values ranging from 1.09 to 4.95 mg/L, which is superior to the commercial fungicide thifluzamide (B1681302) (EC50 = 23.09 mg/L). mdpi.com Furthermore, pyrazole-thiophene carboxamides have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.net Some of these compounds displayed good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Thienopyrazole Derivatives


Derivative TypeFungal SpeciesConcentration/EC50Reference
Pyrazole amide derivativesCercospora arachidicola50 µg/mL japsonline.com
Pyrazole amide derivativesRhizoctonia cerealis50 µg/mL japsonline.com
4-Acyl-3-amino-1,2,4-triazole-thioether derivativesCercospora arachidicola- nih.gov
Pyrazole-thiazole carboxamidesRhizoctonia cerealisEC50: 1.09 to 4.95 mg/L tandfonline.com
Pyrazole-thiophene carboxamidesRhizoctonia solani- sioc-journal.cn

Antitubercular Activity against Mycobacterium tuberculosis (H37 RV)

The search for new antitubercular agents has led to the exploration of pyrazole-containing compounds. nih.gov A number of novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. japsonline.com Some of these compounds demonstrated potent activity against this strain. japsonline.com In another study, isonicotinohydrazide-based pyrazole derivatives were designed, and four compounds emerged as promising antitubercular agents with a Minimum Inhibitory Concentration (MIC) of ≤4.9 μM against the H37Rv strain, which is significantly lower than the first-line drug ethambutol. frontiersin.org

Structure-activity relationship (SAR) studies on a pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenylpyrazole), revealed that the nitroso group is crucial for its antitubercular activity. mdpi.com Further modifications, such as the substitution at the para-position of the phenyl ring with either electron-withdrawing groups (chloro, cyano) or electron-donating groups (methyl), were found to enhance the in vitro activity of NSC 18725. mdpi.com

Table 3: In Vitro Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv


Derivative TypeActivity (MIC)Reference
Pyrazole-4-carboxamide derivativesPotent activity researchgate.net
Isonicotinohydrazide-based pyrazole derivatives≤4.9 μM frontiersin.org
NSC 18725 (3,5-dimethyl-4-nitroso-1-phenylpyrazole)~0.3125 μM nih.gov
Para-chlorophenyl substituted pyrazole derivative0.039–0.078 μM nih.gov

In Vitro Anti-inflammatory Properties

Thienopyrazole derivatives have been identified as having significant anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netbohrium.com The pyrazole scaffold is a key feature in several established anti-inflammatory drugs. researchgate.net

Cyclooxygenase (COX-1/COX-2) Inhibitory Activity

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. researchgate.net The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2. researchgate.net

Several studies have demonstrated the potent and selective COX-2 inhibitory activity of pyrazole derivatives. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives were synthesized, with one compound showing high potency and selectivity for COX-2, with an IC50 value of 1.33 μM and a selectivity index greater than 60. researchgate.net In another study, newly synthesized pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their in vitro COX-1 and COX-2 inhibitory activities, with some compounds showing selective inhibition of the COX-2 enzyme. mdpi.com Specifically, two pyrazole derivatives, 4c and 5b, exhibited significant inhibitory activity against both COX-1 and COX-2. mdpi.com

Furthermore, research on pyrazole sulphonamide derivatives has identified compounds with potent inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). mdpi.com One such compound demonstrated a COX-2 IC50 of 0.01 µM, indicating a high degree of potency and selectivity. mdpi.com

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives


Derivative TypeTarget EnzymeIC50 ValueSelectivity Index (SI)Reference
1,3,4-Trisubstituted pyrazole derivativeCOX-21.33 μM> 60 sioc-journal.cn
Pyrazole derivative 4cCOX-19.835 ± 0.50 µM2.14 mdpi.com
COX-24.597 ± 0.20 µM
Pyrazole derivative 5bCOX-14.909 ± 0.25 µM1.49 mdpi.com
COX-23.289 ± 0.14 µM
Pyrazole sulphonamide derivativeCOX-20.01 µM344.56 tandfonline.com

In Vitro Antioxidant Activities (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of thienopyrazole derivatives has been evaluated through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. mdpi.comresearchgate.netnih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov

In a study of newly synthesized 2-pyrazoline (B94618) derivatives, compounds 5g and 5h demonstrated excellent DPPH radical scavenging activity, with IC50 values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively. researchgate.net These values were superior to the standard antioxidant, ascorbic acid (IC50 = 0.483 ± 0.01 μM). researchgate.net The antioxidant activity of pyrazoline derivatives has been noted in several other studies, with some compounds showing significant radical scavenging capabilities. researchgate.net The hybridization of pyranopyrazole with a pyrimidine (B1678525) moiety, particularly with substituted NH and OH groups, has been shown to enhance antioxidant properties. researchgate.net

Table 5: In Vitro DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives


DerivativeIC50 Value (μM)Reference
2-Pyrazoline derivative 5g0.245 ± 0.01 researchgate.net
2-Pyrazoline derivative 5h0.284 ± 0.02 researchgate.net
Ascorbic Acid (Standard)0.483 ± 0.01 researchgate.net

Emerging Research Directions and Interdisciplinary Applications

Thienopyrazoles as Ligands in Chemical Biology and Protein-Ligand Interactions

The thienopyrazole scaffold has proven to be a versatile ligand for a variety of protein targets, making it a valuable tool in chemical biology for probing protein function and developing therapeutic agents. smolecule.comresearchgate.net These compounds are known to interact with several important classes of proteins, including kinases and nuclear receptors.

Thienopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. ontosight.ai For example, a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrated high potency in inhibiting Aurora kinases, enzymes that play a key role in cell cycle progression. researchgate.net One compound from this series showed low nanomolar inhibitory activity in anti-proliferation assays and was effective in a xenograft tumor model. researchgate.net Similarly, derivatives of thieno[3,2-c]pyrazol-3-amine have been designed and evaluated as potential inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov The ability of these compounds to target specific kinases highlights their potential in developing treatments for cancer and neurodegenerative disorders. smolecule.comnih.gov

A significant area of research involves thienopyrazoles as modulators of nuclear receptors, such as the retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a key target for treating autoimmune diseases. nih.gov Researchers have developed a family of thienopyrazole inverse agonists with nanomolar activity that bind to an allosteric site on RORγt. nih.gov X-ray crystallography studies have revealed the specific binding mode of these ligands, showing how the thienopyrazole core interacts with the protein. nih.govd-nb.info For instance, the methyl group on the thienopyrazole ring can increase bulk toward certain protein helices, influencing the protein's conformation and the ligand's affinity. nih.govresearchgate.net

The table below summarizes key protein-ligand interactions involving thienopyrazole scaffolds.

Thienopyrazole Derivative ClassProtein TargetBiological ContextKey Findings
3-Amino-1H-thieno[3,2-c]pyrazolesAurora KinasesCancer (Cell Cycle Control)Potent, low nanomolar inhibition of cell proliferation. researchgate.net
Thieno[3,2-c]pyrazol-3-aminesGlycogen Synthase Kinase 3β (GSK-3β)Alzheimer's DiseaseInhibition of tau protein hyperphosphorylation catalyst. nih.gov
Thienopyrazole Inverse AgonistsRORγt (Nuclear Receptor)Autoimmune DiseasesAllosteric modulation of receptor activity with nanomolar potency. nih.gov
Thieno[2,3-c]pyrazole DerivativesTubulinCancer (Anticancer)Identified as a mitotic inhibitor that disrupts tubulin polymerization. mdpi.com

Interaction studies are fundamental to understanding the mechanism of action of these compounds, with techniques like enzyme inhibition assays and protein binding studies revealing their therapeutic targets and biological mechanisms. smolecule.com

Role of Thienopyrazole Scaffolds in Materials Science

While extensively studied in pharmacology, the unique electronic and optical properties of heterocyclic compounds suggest that thienopyrazole scaffolds also hold promise in materials science. ontosight.aismolecule.com Fused heterocyclic systems are often investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. ontosight.ai

The investigation into related fused heterocyclic structures provides insight into the potential of thienopyrazoles. For example, polymers based on thieno[3,4-c]pyrrole-4,6-dione, a structurally related scaffold, have been synthesized and shown to have n-type semiconducting properties. nih.gov These polymers, prepared via direct C–H arylation, exhibited electron mobilities suitable for use in thin-film transistors and as potential electron acceptors in solar cells. nih.gov Furthermore, photophysical studies on a pyrazol[3,4-b]quinoline derivative, another related system, highlighted its potential for electroluminescent applications, with its fluorescence spectra showing sensitivity to solvent polarity. researchgate.net

These examples underscore the potential for thienopyrazole-based materials. The combination of the electron-rich thiophene (B33073) ring and the pyrazole (B372694) moiety can be tuned through chemical modification to achieve desired electronic and photophysical properties, making them attractive candidates for the development of novel organic materials. ontosight.aismolecule.com

Scaffold Hopping and Bioisosteric Replacements in Rational Drug Design of Thienopyrazoles

Rational drug design increasingly employs strategies like scaffold hopping and bioisosteric replacement to optimize lead compounds, improve their pharmacokinetic profiles, and discover novel intellectual property. spirochem.comnih.gov The thienopyrazole scaffold has been both a product and a subject of these advanced design strategies. nih.govresearchgate.net

Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining similar biological activity. A notable example is the development of thienopyrazole-based RORγt inverse agonists. nih.gov Starting from a known indazole-based allosteric modulator (MRL-871), an in silico scaffold hopping screen led to the identification of a potent thienopyrazole series. nih.govacs.org This successful hop from an indazole to a thienopyrazole core demonstrated that the new scaffold could mimic the key interactions of the original ligand within the allosteric binding pocket, resulting in a novel and potent compound class. nih.gov

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with comparable biological activity but potentially improved characteristics like metabolic stability or toxicity. cambridgemedchemconsulting.comnih.gov This strategy is a powerful tool for modulating drug-like properties. nih.govnih.gov In the context of thienopyrazoles, this could involve modifying substituents on the fused ring system. For instance, replacing hydrogen with fluorine can block metabolic oxidation, or swapping a carboxylic acid group with another acidic moiety can alter solubility and cell permeability. cambridgemedchemconsulting.com The strategic application of bioisosteres can address issues of metabolism, toxicity, and pharmacokinetics encountered during drug development. nih.govresearchgate.net

The table below illustrates the concept of scaffold hopping with the RORγt inhibitor example.

Original ScaffoldReplacement ScaffoldTargetOutcome
Indazole (in MRL-871)Thienopyrazole (in 'compound 13')RORγtDiscovery of a new, potent class of allosteric inverse agonists with a novel chemical core. nih.govacs.org

These design strategies highlight the adaptability of the thienopyrazole framework and the sophisticated methods used to refine its derivatives into viable drug candidates. nih.govresearchgate.net

Future Perspectives and Challenges in Thienopyrazole Research

The thienopyrazole scaffold continues to be a fertile ground for research, with numerous opportunities and challenges on the horizon. Future work will likely focus on expanding the therapeutic applications of these compounds, refining their properties, and overcoming existing limitations.

Future Perspectives:

Broadening Therapeutic Targets: While significant progress has been made in areas like cancer and autoimmune diseases, the full therapeutic potential of thienopyrazoles is yet to be unlocked. researchgate.netnih.gov Continued screening and design of new derivatives could identify novel activities against different classes of proteins and new disease indications.

Mechanism of Action Studies: For many promising thienopyrazole derivatives, the precise molecular mechanism of action remains to be fully elucidated. mdpi.com Future research will need to combine in vitro and in silico analyses to deconvolve drug targets and pathways, which is crucial for further development. mdpi.comutep.edu

Advanced Formulations: The development of novel delivery systems, such as nanoparticle encapsulation, could enhance the therapeutic efficacy of thienopyrazole compounds by improving their solubility, stability, and tumor-targeting capabilities. mdpi.com

Challenges:

Synthesis and Scale-Up: The synthesis of complex, multi-substituted thienopyrazoles can be challenging and may involve multi-step reactions. ontosight.airesearchgate.net Developing efficient, scalable, and environmentally friendly synthetic routes is a significant hurdle for the commercialization of these compounds. nih.govontosight.ai

Selectivity and Off-Target Effects: As with many kinase inhibitors, achieving high selectivity for the desired target over other structurally similar proteins is a major challenge. nih.gov Future design efforts must focus on creating derivatives that minimize off-target effects to reduce potential toxicity.

Drug Resistance: The emergence of drug resistance is a common problem in cancer therapy. Research will need to investigate how resistance to thienopyrazole-based drugs might develop and design next-generation compounds or combination therapies to overcome it.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-1H-thieno[3,2-c]pyrazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, ethyl acetoacetate can react with hydrazine hydrate under acidic conditions to form the pyrazole core, followed by methylation at the 3-position . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., TPSPPTNM molten salt for improved yields) . Purity is verified via HPLC (>95%) and NMR spectroscopy.

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • UV-Vis : Characteristic absorption bands at ~260–300 nm differentiate substituent positions (e.g., 3-methyl vs. 5-methyl isomers) .
  • NMR : 1H^1H NMR reveals methyl proton signals at δ 2.3–2.5 ppm and thieno-protons as multiplet signals between δ 6.8–7.5 ppm. 13C^{13}C NMR confirms methyl carbons at ~20–25 ppm and aromatic carbons at 110–150 ppm .
  • X-ray crystallography : Resolves steric interactions between the methyl group and adjacent substituents .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Methodology :

  • LogP : Measure via reverse-phase HPLC (estimated ~2.1–2.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Solubility : Determine in PBS (pH 7.4) using shake-flask method; typically <1 mg/mL, necessitating formulation with cyclodextrins or PEG .
  • Thermal stability : TGA analysis shows decomposition above 200°C, suggesting stability under standard storage .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or lanosterol demethylase. For example, the methyl group at C3 enhances hydrophobic interactions with COX-2’s active site (binding energy ≤ −8.5 kcal/mol) .
  • QSAR modeling : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to predict IC50_{50} values against cancer cell lines (R2^2 > 0.85) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .

Q. How to resolve contradictory data in biological assays for this compound analogs?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC = 8 μg/mL vs. 32 μg/mL in similar derivatives):

Structural validation : Re-analyze NMR and HRMS to confirm regiochemistry (e.g., thieno vs. pyrano fusion) .

Assay conditions : Standardize inoculum size (1 × 105^5 CFU/mL) and growth media (Mueller-Hinton agar vs. RPMI) to minimize variability .

Metabolic stability : Test microsomal lability (e.g., rat liver microsomes); compounds with >50% degradation in 30 min may show false negatives .

Q. What strategies improve the selectivity of this compound derivatives for kinase targets?

  • Methodology :

  • Scaffold hopping : Replace the thieno ring with pyrido[3,2-d]pyrimidine to reduce off-target binding to P450 enzymes .
  • Proteomic profiling : Use KinomeScan® to identify off-target kinases; derivatives with <10% binding to non-target kinases (e.g., EGFR, HER2) are prioritized .
  • Crystallography : Co-crystallize with CDK2 (PDB: 1HCL) to guide substitutions at C5/C6 positions for hydrogen bonding with Glu81/Lys89 .

Q. How to design experiments assessing the electrochemical properties of this compound for material science applications?

  • Methodology :

  • Cyclic voltammetry : Measure in acetonitrile (0.1 M TBAPF6_6) at 100 mV/s; oxidation peaks at +1.2 V vs. Ag/AgCl indicate π-conjugation stability .
  • Bandgap calculation : Use UV-Vis Tauc plots (Eg ~3.1 eV) to assess suitability for organic semiconductors .
  • DFT calculations : B3LYP/6-31G* optimizations predict HOMO-LUMO distribution; methyl groups at C3 localize electron density on the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1h-thieno[3,2-c]pyrazole
Reactant of Route 2
3-Methyl-1h-thieno[3,2-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.